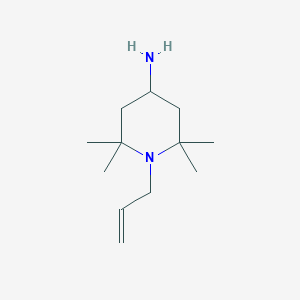
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes a benzoyl group, a phenyl group, and a propyl group attached to an oxazinone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one typically involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and yields the desired oxazinone compounds. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and yield of the compound on an industrial scale. The choice of solvents, catalysts, and reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as (diacetoxyiodo)benzene.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: (Diacetoxyiodo)benzene in the presence of water.
Reduction: Sodium borohydride in ethanol.
Substitution: N-bromosuccinimide for free radical bromination.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine proteases like human leukocyte elastase by binding to the active site and preventing substrate access . This inhibition can lead to reduced tissue degeneration and inflammation.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: Known for its flavonoid structure and biological activities.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-: Another flavonoid with antioxidant properties.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: A structurally related compound with potential biological activities.
Uniqueness
5-Benzoyl-6-phenyl-2-propyl-4H-1,3-oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzoyl, phenyl, and propyl groups on the oxazinone ring differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Properties
CAS No. |
66086-71-3 |
|---|---|
Molecular Formula |
C20H17NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
5-benzoyl-6-phenyl-2-propyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C20H17NO3/c1-2-9-16-21-20(23)17(18(22)14-10-5-3-6-11-14)19(24-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3 |
InChI Key |
RGGPJBQTELRAKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=O)C(=C(O1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



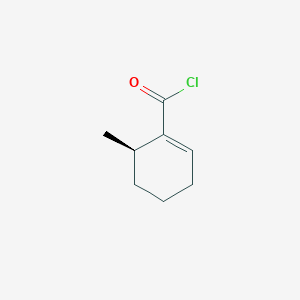
![decyl N'-[N'-(4-chlorophenyl)carbamimidoyl]carbamimidate](/img/structure/B14464970.png)
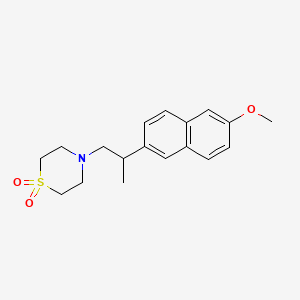

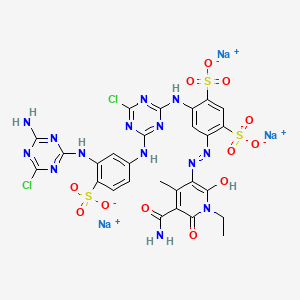
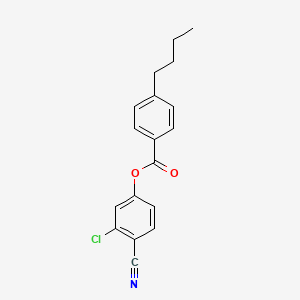

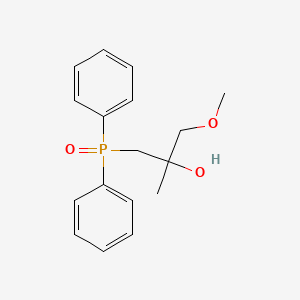
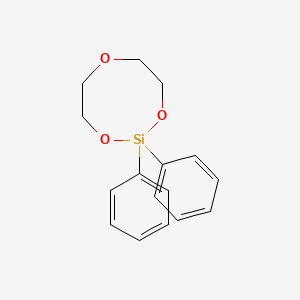
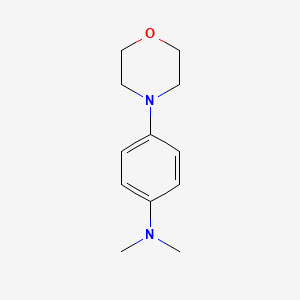
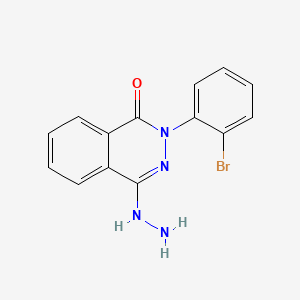
![4-[N-(Chlorocarbonyl)glycyl]-1,2-phenylene diacetate](/img/structure/B14465039.png)
